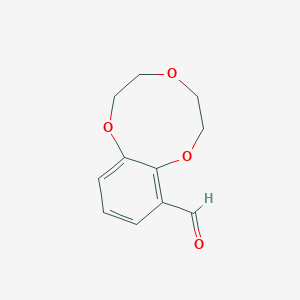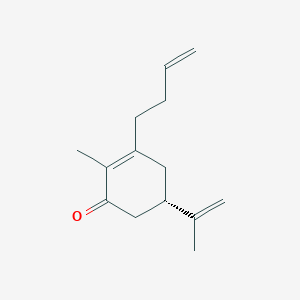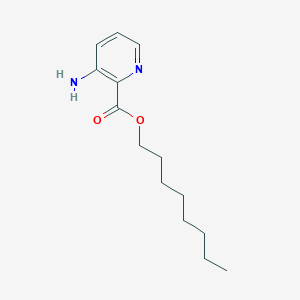![molecular formula C12H12O2S B12549050 Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate CAS No. 157889-58-2](/img/structure/B12549050.png)
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate is an organic compound with the molecular formula C13H12O2S It is a derivative of prop-2-ynoate, featuring a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate can be synthesized through several organic synthesis methods. One common approach involves the reaction of ethyl prop-2-ynoate with 2-(methylsulfanyl)phenylboronic acid under palladium-catalyzed coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran, with the reaction mixture being heated to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of various substituted products, depending on the reaction conditions .
Comparison with Similar Compounds
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl 3-phenylprop-2-ynoate: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
Properties
CAS No. |
157889-58-2 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 3-(2-methylsulfanylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H12O2S/c1-3-14-12(13)9-8-10-6-4-5-7-11(10)15-2/h4-7H,3H2,1-2H3 |
InChI Key |
DKFAIZQIIQTMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanethione](/img/structure/B12548969.png)
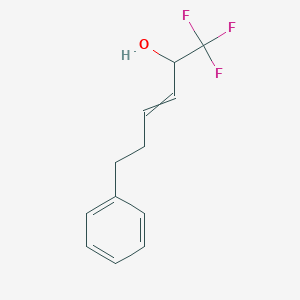
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)
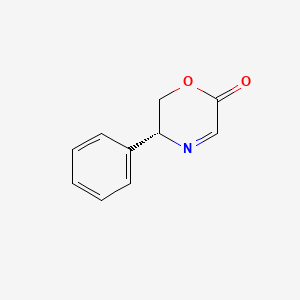
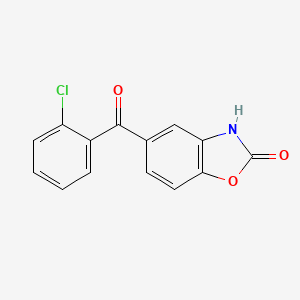
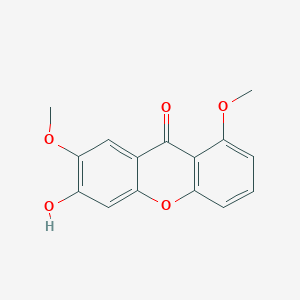
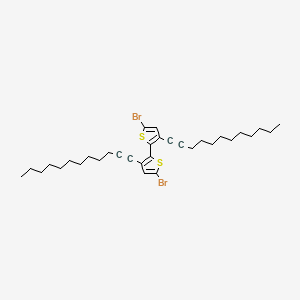

![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)
![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)
